molecular formula C24H16BrNO3S2 B12379515 Antileishmanial agent-27

Antileishmanial agent-27

Cat. No.: B12379515
M. Wt: 510.4 g/mol
InChI Key: LLDSTSFBRVGXDM-UHFFFAOYSA-N
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Description

Antileishmanial agent-27 is a synthetic compound developed to combat leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including visceral, cutaneous, and mucocutaneous leishmaniasis. The development of this compound aims to provide a more effective and less toxic treatment option compared to existing therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-27 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl/alkyl isothiocyanates with benzoyl/cyclopropanoyl amines under controlled conditions . The yields of these reactions typically range from 69% to 84%.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Antileishmanial agent-27 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxidized derivatives with increased polarity.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with modified chemical properties.

Scientific Research Applications

Antileishmanial agent-27 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Evaluated for its therapeutic potential in treating leishmaniasis and other parasitic infections.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of antileishmanial agent-27 involves multiple pathways:

Comparison with Similar Compounds

Antileishmanial agent-27 is compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C24H16BrNO3S2

Molecular Weight

510.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-7-[(4-bromophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C24H16BrNO3S2/c25-17-7-5-15(6-8-17)13-28-18-9-10-19-16(11-23(27)29-21(19)12-18)14-30-24-26-20-3-1-2-4-22(20)31-24/h1-12H,13-14H2

InChI Key

LLDSTSFBRVGXDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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